3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorohydroxypropyl group attached to it. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1,3-thiazolidine-2,4-dione with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial production, the process is scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted thiazolidine derivatives, oxidized ketones or aldehydes, and reduced alcohols or amines .
Scientific Research Applications
3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as ion exchange resins and chromatographic stationary phases
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The chlorohydroxypropyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The thiazolidine ring can also interact with metal ions or other cofactors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but used primarily in polymer chemistry.
3-Chloro-2-hydroxypropyl trimethyl ammonium chloride: Used as a cationic modifier in textile and paper industries
Properties
Molecular Formula |
C6H8ClNO3S |
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Molecular Weight |
209.65 g/mol |
IUPAC Name |
3-(3-chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-4(9)2-8-5(10)3-12-6(8)11/h4,9H,1-3H2 |
InChI Key |
KGECTDNDMNRUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CCl)O |
Origin of Product |
United States |
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